molecular formula C6H10F2O2 B2568118 (2S)-4,4-Difluoro-2-methylpentanoic acid CAS No. 2248175-21-3

(2S)-4,4-Difluoro-2-methylpentanoic acid

Cat. No.: B2568118
CAS No.: 2248175-21-3
M. Wt: 152.141
InChI Key: JXXNCQQYDYGIET-BYPYZUCNSA-N
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Description

(2S)-4,4-Difluoro-2-methylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-Difluoro-2-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluoro-2-methylpentan-1-ol.

    Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.

    Enzymatic Resolution: Employing enzymes for the chiral resolution step to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of difluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.

    Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the fluorine atoms.

Major Products

    Oxidation: Difluorinated ketones or aldehydes.

    Reduction: Difluorinated alcohols or aldehydes.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.

    Synthesis: Serves as a building block for the synthesis of more complex fluorinated organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.

Industry

    Materials Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (2S)-4,4-Difluoro-2-methylpentanoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions facilitated by the fluorine atoms.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropentanoic acid: Lacks the methyl group, resulting in different reactivity and biological activity.

    2-Methylpentanoic acid: Lacks the fluorine atoms, leading to significantly different chemical properties and applications.

    4-Fluoro-2-methylpentanoic acid: Contains only one fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

(2S)-4,4-Difluoro-2-methylpentanoic acid is unique due to the combination of its chiral center, two fluorine atoms, and a methyl group, which collectively impart distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

(2S)-4,4-difluoro-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNCQQYDYGIET-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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